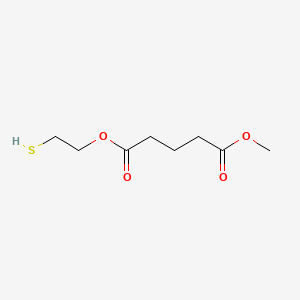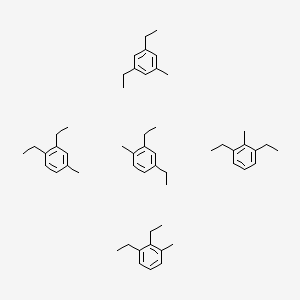
Toluene, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene, diethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with two ethyl groups. This compound is known for its distinct chemical properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of toluene, diethyl- typically involves the alkylation of toluene with ethylene. This reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods
In an industrial setting, the production of toluene, diethyl- involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for the separation and purification of the final product to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Toluene, diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of toluene, diethyl- can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium, platinum)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of diethylbenzoic acid
Reduction: Formation of ethylcyclohexane
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Toluene, diethyl- finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of toluene, diethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, toluene, diethyl- can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A mono-substituted benzene derivative with a single methyl group.
Xylene: A dimethyl-substituted benzene derivative with two methyl groups.
Ethylbenzene: A benzene derivative with a single ethyl group.
Uniqueness
Toluene, diethyl- is unique due to the presence of two ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its mono- and dimethyl-substituted counterparts. This structural difference influences its reactivity, solubility, and applications in various fields.
Eigenschaften
CAS-Nummer |
25550-13-4 |
|---|---|
Molekularformel |
C55H80 |
Molekulargewicht |
741.2 g/mol |
IUPAC-Name |
1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |
InChI |
InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QBIOIJSZLZXENV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



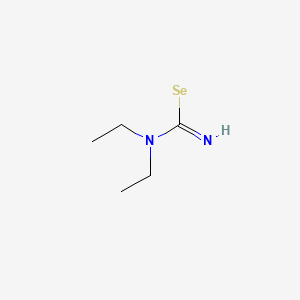
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)

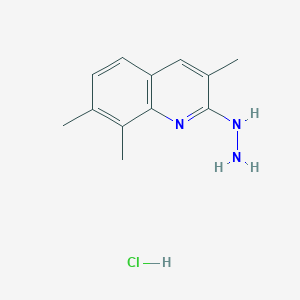
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
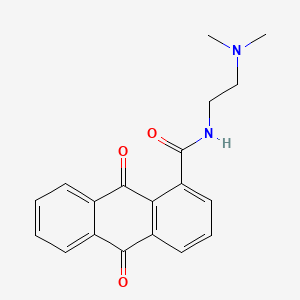
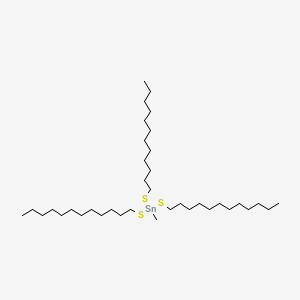



![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
